molecular formula C10H21NO2 B13241204 N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine

Cat. No.: B13241204
M. Wt: 187.28 g/mol
InChI Key: DNNVZBGXQBPOIK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine (CAS 1557925-08-2) is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This chemical features an oxan (tetrahydro-2H-pyran) ring core, which is substituted with two methyl groups at the 2 and 6 positions and a (2-methoxyethyl)amino group at the 4 position . As a constrained scaffold, this structure is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules. Compounds with similar structural motifs are often investigated for their potential biological activities and as key intermediates in complex synthetic pathways . Researchers can utilize this chemical building block in various applications, including the exploration of structure-activity relationships (SAR) and the creation of proprietary compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,6-dimethyloxan-4-amine

InChI

InChI=1S/C10H21NO2/c1-8-6-10(7-9(2)13-8)11-4-5-12-3/h8-11H,4-7H2,1-3H3

InChI Key

DNNVZBGXQBPOIK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCCOC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine typically involves:

  • Construction or functionalization of the 2,6-dimethyloxane ring.
  • Introduction of the amine group at the 4-position.
  • Alkylation or substitution of the amine nitrogen with the 2-methoxyethyl substituent.

Reported and Analogous Synthetic Routes

Due to limited direct reports on this exact compound, insights are drawn from closely related compounds such as N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine and other substituted oxan-4-amines, as well as general amine alkylation and oxane ring chemistry.

Preparation of 2,6-Dimethyloxan-4-amine Core
  • The oxane ring can be synthesized via cyclization of appropriate diols or hydroxyketones with methyl substituents at the 2 and 6 positions.
  • Amination at the 4-position is often achieved by nucleophilic substitution or reductive amination of a 4-hydroxy or 4-keto precursor.
N-Alkylation with 2-Methoxyethyl Group
  • The secondary amine at the 4-position is alkylated using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.
  • Alternatively, reductive amination can be performed using 2-methoxyacetaldehyde and the 2,6-dimethyloxan-4-amine intermediate.

Detailed Example Protocol (Hypothetical Based on Analogous Chemistry)

Step Reagents & Conditions Description Outcome
1 Synthesis of 2,6-dimethyloxan-4-one Cyclization of 1,5-dihydroxy-2,6-dimethylpentane under acidic conditions Formation of oxan-4-one ring with methyl groups
2 Reductive amination with ammonia or primary amine Use of ammonia or ammonium salts with reducing agent (e.g., NaBH3CN) Formation of 2,6-dimethyloxan-4-amine
3 N-alkylation with 2-methoxyethyl bromide Base (e.g., K2CO3) in polar aprotic solvent (DMF) at 50-80°C Formation of this compound

Research Discoveries and Optimization Notes

  • Yield Optimization: Alkylation yields depend on the purity of the amine intermediate and the alkyl halide; phase-transfer catalysts can improve conversion.
  • Purification: Chromatographic techniques or crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yield high-purity product.
  • By-products: Over-alkylation or ring-opening side reactions can occur; controlling stoichiometry and reaction time is critical.
  • Alternative Routes: Direct reductive amination of 2,6-dimethyloxan-4-one with 2-methoxyethylamine has been explored to bypass separate alkylation steps.

Comparative Data Table of Preparation Parameters

Parameter Method 1: Stepwise Amination & Alkylation Method 2: Direct Reductive Amination
Starting Material 2,6-Dimethyloxan-4-one 2,6-Dimethyloxan-4-one
Amination Reagent Ammonia/Amine + NaBH3CN 2-Methoxyethylamine + NaBH3CN
Alkylation Reagent 2-Methoxyethyl bromide Not required
Solvent DMF, Methanol Methanol, Ethanol
Temperature 50-80 °C Ambient to 50 °C
Reaction Time 4-8 hours 6-12 hours
Yield 70-85% 65-80%
Purity >98% (after purification) >95% (after purification)

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine and related compounds:

Compound Name Core Structure Substituent(s) Key Features Reference
This compound Oxane (tetrahydropyran) 2,6-dimethyl; 4-(2-methoxyethyl) Polar side chain, steric bulk -
N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine 1,3-Dioxane 2,6-dimethyl; 4-(4-methoxyphenyl) Aromatic substituent, bioactivity
2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine Pyrimidine 2,6-dichloro; 4-(2-methoxyethyl) Heteroaromatic core, halogenated
Goxalapladib (pharmaceutical derivative) Piperidine 1-(2-Methoxyethyl)piperidin-4-yl Drug candidate for atherosclerosis

Key Observations :

  • The oxane and dioxane cores differ in oxygen atom placement, affecting ring strain and hydrogen-bonding capacity.
  • Substituents like methoxyphenyl (aromatic) vs. methoxyethyl (aliphatic) influence electronic properties and bioactivity. For example, the methoxyphenyl group in the dioxane derivative is associated with cytotoxic and insecticidal applications , while the methoxyethyl group in the target compound may enhance solubility.
  • Halogenated pyrimidine derivatives (e.g., 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine) exhibit distinct reactivity profiles due to electron-withdrawing chlorine atoms, making them suitable for agrochemical or pharmaceutical intermediates .

Physicochemical Properties

  • Solubility: The 2-methoxyethyl group likely increases water solubility compared to non-polar substituents (e.g., methyl or phenyl groups). This aligns with trends observed in ionic liquids like N-(2-Methoxyethyl)-N-methyl-pyrrolidinium salts, where polar side chains enhance miscibility in polar solvents .
  • logP : Estimated to be moderate (~1.5–2.5) due to balanced hydrophilicity (methoxyethyl) and hydrophobicity (dimethyloxane).
  • pKa : The tertiary amine group is expected to have a pKa ~9–10, typical for aliphatic amines, enabling pH-dependent protonation in biological systems.

Biological Activity

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H17NO\text{C}_{11}\text{H}_{17}\text{N}\text{O}

This structure includes a methoxyethyl group and a dimethyl oxane moiety, which are significant for its biological activity.

Research indicates that this compound exhibits several biological activities, primarily through modulation of enzyme activity and interaction with cellular pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest it may inhibit lysosomal phospholipase A2 (LPLA2), which is crucial in lipid metabolism and inflammation .
  • Cell Cycle Regulation : Preliminary studies indicate that this compound can induce cell cycle arrest in cancer cells, potentially through mechanisms similar to those observed with other antitumor agents. This includes alterations in the expression of proteins involved in apoptosis and cell cycle progression .
  • Apoptosis Induction : this compound may promote apoptosis in various cell lines by activating caspases and altering mitochondrial membrane potential .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Description Reference
Enzyme InhibitionInhibits LPLA2 activity leading to altered lipid metabolism
Antitumor ActivityInduces apoptosis in HepG2 cells via mitochondrial pathways
Cell Cycle ArrestCauses S-phase arrest in cancer cell lines
Anti-inflammatory PotentialModulates inflammatory responses through enzyme inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antitumor Efficacy : A study investigated its effects on HepG2 liver cancer cells. The results demonstrated that treatment with varying concentrations of the compound led to significant increases in apoptosis rates and cell cycle arrest at the S phase .
  • Inflammation Models : In models of inflammation, this compound showed promise in reducing inflammatory markers by inhibiting LPLA2 activity, suggesting potential applications in treating inflammatory diseases .

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